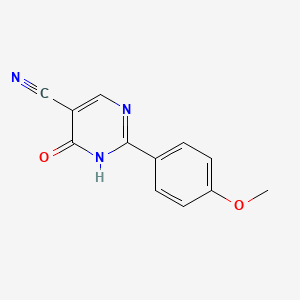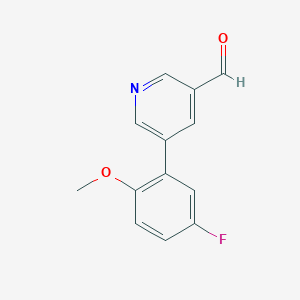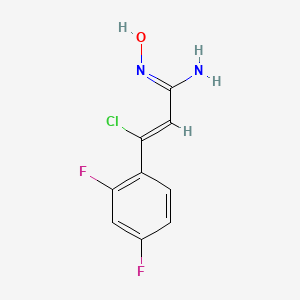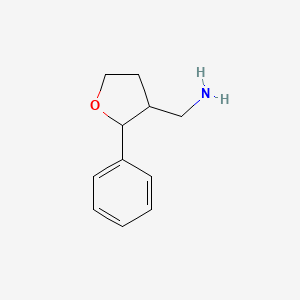
(2-Phenyloxolan-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Phenyloxolan-3-yl)methanamine is an organic compound with a unique structure that includes a phenyloxolane ring and a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenyloxolan-3-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a phenyl-substituted oxirane with an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the ring-opening and subsequent cyclization to form the oxolane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. This can involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Phenyloxolan-3-yl)methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hypervalent iodine compounds (e.g., PhI(OAc)2) in combination with TEMPO as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in polar aprotic solvents.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Alcohols or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Phenyloxolan-3-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe for biological pathways involving amine oxidases.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2-Phenyloxolan-3-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for amine oxidases, leading to the formation of reactive intermediates that can participate in further biochemical reactions. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and influencing various biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(Tetrahydrofuran-3-yl)methanamine: Similar in structure but lacks the phenyl group, which affects its reactivity and applications.
(3-Phenyloxolan-3-yl)methanamine hydrochloride: A hydrochloride salt form that has different solubility and stability properties.
Uniqueness
(2-Phenyloxolan-3-yl)methanamine is unique due to the presence of both a phenyloxolane ring and a methanamine group, which confer distinct chemical and biological properties. The phenyl group enhances its ability to participate in π-π interactions, making it useful in the design of drugs and materials with specific binding characteristics .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
1334149-17-5 |
|---|---|
Formule moléculaire |
C11H15NO |
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
(2-phenyloxolan-3-yl)methanamine |
InChI |
InChI=1S/C11H15NO/c12-8-10-6-7-13-11(10)9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2 |
Clé InChI |
YGPJNIXEJJPHPZ-UHFFFAOYSA-N |
SMILES canonique |
C1COC(C1CN)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl[(5-methylpyridin-2-yl)imino]-lambda6-sulfanone](/img/structure/B15128404.png)

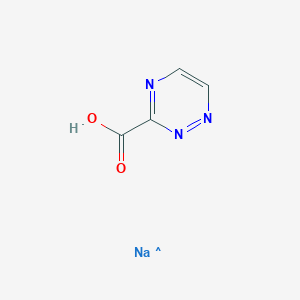
![1,6-Dihydroxy-2-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B15128416.png)
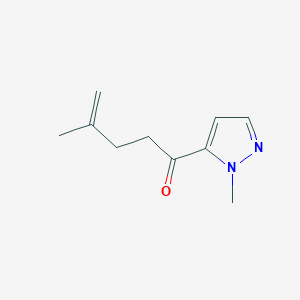
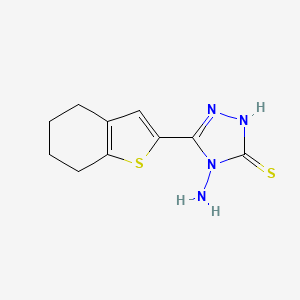
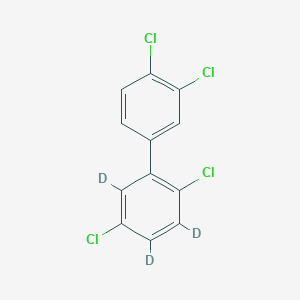
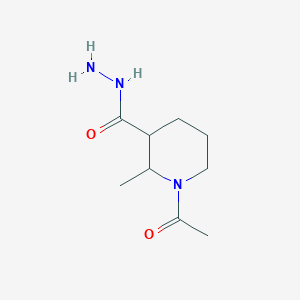
![2-[3-(4-Bromophenyl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B15128439.png)
![1-(Benzo[d]oxazol-2-yl)cyclopropanamine](/img/structure/B15128449.png)
